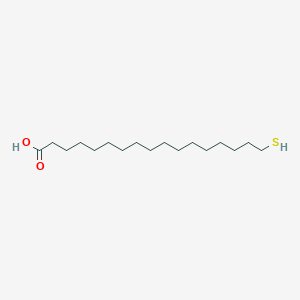
17-Sulfanylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Sulfanylheptadecanoic acid is a sulfur-containing fatty acid derivative It is characterized by the presence of a sulfanyl group (-SH) attached to the 17th carbon of the heptadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-sulfanylheptadecanoic acid typically involves the introduction of a sulfanyl group into the heptadecanoic acid chain. One common method is the coupling of a thiol compound with a heptadecanoic acid derivative under specific reaction conditions. For instance, the reaction may involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 17-Sulfanylheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the sulfanyl group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
17-Sulfanylheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used to study the role of sulfur in biological systems and its effects on cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 17-sulfanylheptadecanoic acid involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Heptadecanoic Acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Margaric Acid: Another name for heptadecanoic acid, also without the sulfanyl group.
Sulfur-Containing Fatty Acids: Compounds like thiolactic acid and thioglycolic acid share the sulfur functionality but differ in chain length and structure.
Uniqueness: 17-Sulfanylheptadecanoic acid is unique due to the specific positioning of the sulfanyl group on the 17th carbon, which imparts distinct chemical and biological properties compared to other sulfur-containing fatty acids.
Propriétés
Numéro CAS |
104730-08-7 |
|---|---|
Formule moléculaire |
C17H34O2S |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
17-sulfanylheptadecanoic acid |
InChI |
InChI=1S/C17H34O2S/c18-17(19)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-20/h20H,1-16H2,(H,18,19) |
Clé InChI |
APIDLHSNPUNEAS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCS)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
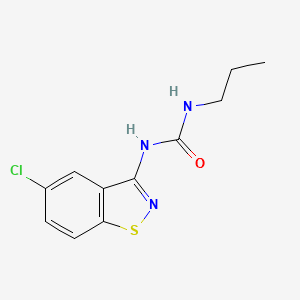


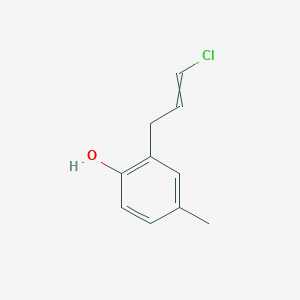
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)

![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
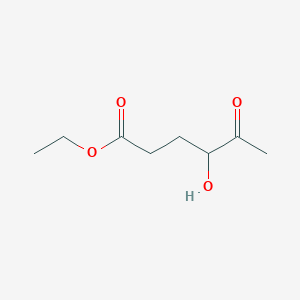
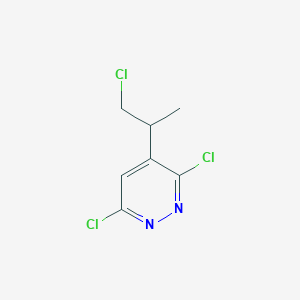
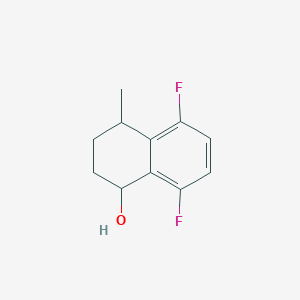

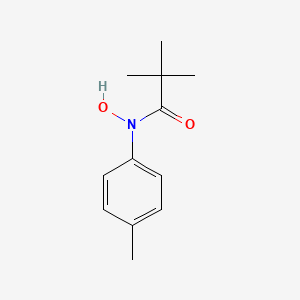
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
